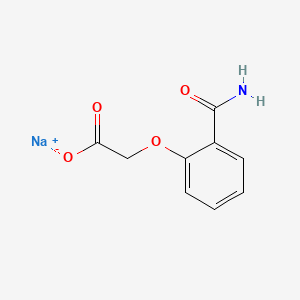
Sodium (2-Carbamoylphenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (2-Carbamoylphenoxy)acetate: is a chemical compound with the molecular formula C9H8NNaO4 and a molecular weight of 217.15 g/mol . It is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with salicylamide and chloroacetic acid .
Reaction Conditions: The reaction involves the nucleophilic substitution of the chlorine atom in chloroacetic acid with the phenolic oxygen in salicylamide, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Purification: The final product is purified through recrystallization or other suitable purification techniques to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions are common, where different functional groups can replace the existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sodium (2-Carbamoylphenoxy)acetate is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds. Biology: It is utilized in biological studies to investigate enzyme mechanisms and metabolic pathways. Medicine: Industry: It is used in the manufacturing of various industrial products, including dyes and pigments.
Wirkmechanismus
The compound exerts its effects through inhibition of specific enzymes and interaction with molecular targets . The exact mechanism may vary depending on the application, but it generally involves binding to active sites or altering the activity of enzymes involved in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Salicylamide: A closely related compound with analgesic properties.
Acetaminophen: Another analgesic with a similar structure.
Phenylbutazone: A non-steroidal anti-inflammatory drug (NSAID) with structural similarities.
Uniqueness: Sodium (2-Carbamoylphenoxy)acetate is unique in its specific combination of functional groups, which allows for diverse applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
3785-32-8 |
|---|---|
Molekularformel |
C9H9NNaO4 |
Molekulargewicht |
218.16 g/mol |
IUPAC-Name |
sodium;2-(2-carbamoylphenoxy)acetate |
InChI |
InChI=1S/C9H9NO4.Na/c10-9(13)6-3-1-2-4-7(6)14-5-8(11)12;/h1-4H,5H2,(H2,10,13)(H,11,12); |
InChI-Schlüssel |
ZDMCVSJMDXZOQA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC(=O)[O-].[Na+] |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC(=O)O.[Na] |
Key on ui other cas no. |
3785-32-8 |
Verwandte CAS-Nummern |
25395-22-6 (Parent) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















